N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two key substituents:
- A 3,4-dimethoxyphenyl group at the N4-position, which may enhance solubility and hydrogen-bonding interactions.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-6-4-5-7-16(13)25-20-15(11-23-25)19(21-12-22-20)24-14-8-9-17(26-2)18(10-14)27-3/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQWTHYUHFODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 361.4 g/mol. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1172387-14-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown activity against various cancer cell lines, including lung, breast, and colorectal cancers.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 5 to 15 µM in vitro .
The mechanisms by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with tumor growth and proliferation. Studies suggest that compounds in this class may act as kinase inhibitors or affect signaling pathways critical for cancer cell survival .
Safety and Toxicity
Preliminary toxicity assessments indicate that derivatives of this compound are generally non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
N4-Substituents
- Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs .
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) ():
N1-Substituents
CNS Penetration
- 3-(6-Cyclopropoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (12) ():
Structural-Activity Relationship (SAR) Trends
Table 1 summarizes key analogs and their substituent-driven properties:
Q & A
Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are synthesized via:
- Step 1 : Condensation of 5-aminopyrazole-4-carbonitrile intermediates with orthoesters (e.g., triethyl orthoformate) under acidic conditions to form the pyrimidine ring .
- Step 2 : Substitution at the 1-position using alkyl/aryl halides (e.g., 2-methylphenyl chloride) in dry acetonitrile or dichloromethane, followed by purification via recrystallization .
- Step 3 : Functionalization of the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amination or Ullmann coupling .
Q. Key Data :
| Reaction Step | Solvent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine ring formation | Acetic anhydride, 110°C | 60–75 | >90% |
| N-alkylation | Dry acetonitrile, reflux | 50–65 | >95% |
Q. How is structural confirmation performed for this compound?
- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and pyrimidine NH (δ ~10.6 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~405) align with the molecular formula C21H21N5O2 .
- IR Spectroscopy : Peaks at 3150–3250 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) validate the core structure .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-alkylation steps?
- Solvent selection : Dry acetonitrile or DMF improves reaction efficiency compared to polar aprotic solvents due to better solubility of intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions for aryl substitutions, achieving yields >70% .
- Temperature control : Reflux conditions (80–100°C) minimize side reactions like hydrolysis .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies in IC50 values (e.g., kinase inhibition assays) arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) or incubation times (30–120 min) impact apparent potency .
- Cellular context : Differences in cell permeability (e.g., logP ~3.5) or efflux pumps (e.g., P-gp) alter intracellular concentrations .
- Solution : Standardize protocols using ATP Km values and include controls like PP1 (Src inhibitor) for benchmarking .
Q. How is structure-activity relationship (SAR) analyzed for kinase inhibition?
- Core modifications : Substituting the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., Cl) enhances kinase selectivity (e.g., RET vs. Src) .
- Side-chain optimization : Bulky substituents (e.g., tert-butyl) at the 1-position reduce hERG binding (IC50 >10 μM) while retaining target affinity .
Q. SAR Data :
| Substituent | RET IC50 (nM) | hERG IC50 (μM) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 120 | 2.5 |
| 4-Chlorophenyl | 85 | 8.0 |
Q. What methodologies assess ADME/Tox properties?
- Solubility : Use shake-flask method (PBS pH 7.4) with HPLC quantification; logD (2.8–3.2) predicts moderate membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat); t1/2 >60 min indicates favorable stability .
- hERG inhibition : Patch-clamp assays validate cardiac safety (IC50 >10 μM preferred) .
Q. How are mechanistic studies designed for target engagement?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts (~ΔTm 4–6°C) .
- Proteomics : SILAC-based profiling identifies off-target kinases (e.g., CDK2, CaMKII) .
- X-ray crystallography : Resolve binding modes (e.g., DFG-in/out conformations) for rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
